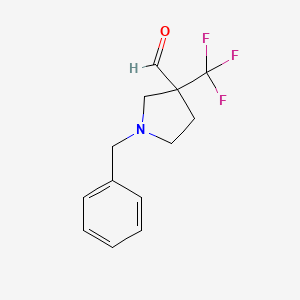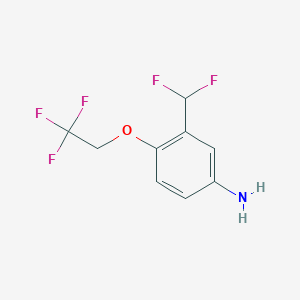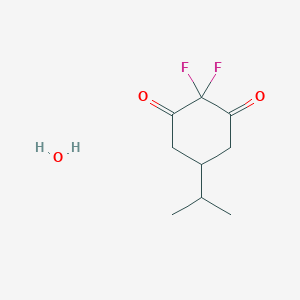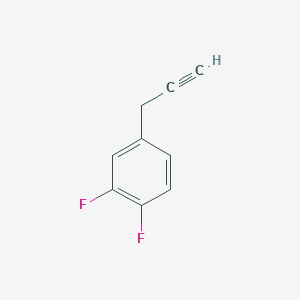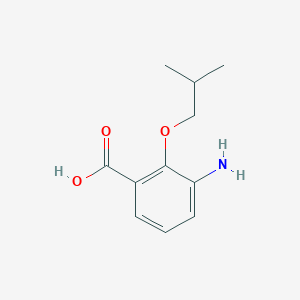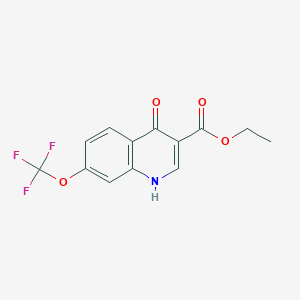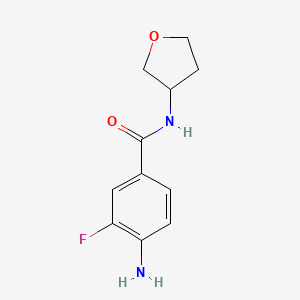
2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- is an organic compound with the molecular formula C14H18O2. It is an ester derivative of 2-propenoic acid and is characterized by the presence of a 2,4,6-trimethylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- typically involves the esterification of 2-propenoic acid with 3-(2,4,6-trimethylphenyl)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- can be oxidized to form 2-propenoic acid, 3-(2,4,6-trimethylphenyl)-.
Reduction: Reduction leads to the formation of 3-(2,4,6-trimethylphenyl)propanol.
Substitution: Substitution reactions yield various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers and resins, which are essential components in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-propenoic acid, which can then interact with cellular pathways. The trimethylphenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, ethyl ester: This compound has a similar ester structure but with a methyl group instead of the trimethylphenyl group.
2-Propenoic acid, 3-phenyl-, ethyl ester: This compound has a phenyl group instead of the trimethylphenyl group.
Uniqueness
2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
ethyl (E)-3-(2,4,6-trimethylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-5-16-14(15)7-6-13-11(3)8-10(2)9-12(13)4/h6-9H,5H2,1-4H3/b7-6+ |
InChI Key |
QTLOYKCWYODNOC-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1C)C)C |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)
